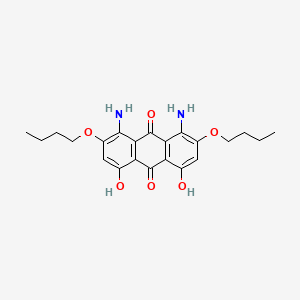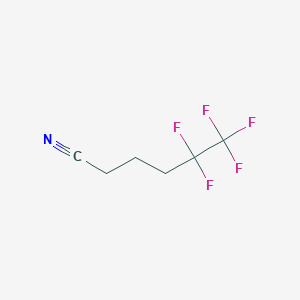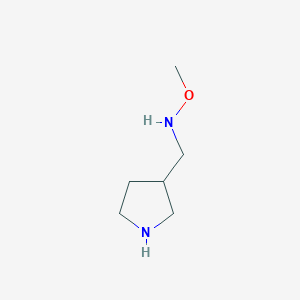
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxylamine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine can be achieved through several methods:
O-Alkylation of Hydroxylamines: This method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Palladium-Catalyzed O-Arylation: This method uses ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides.
Direct Preparation from Alcohols: This involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Alkylated or arylated hydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine involves its reactivity as a hydroxylamine. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological targets, enhancing the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyamine Hydrochloride: Similar in structure but lacks the pyrrolidine ring.
Ethoxyamine Hydrochloride: Similar in structure but has an ethoxy group instead of a methoxy group.
Uniqueness
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyrrolidine ring
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methoxy-1-pyrrolidin-3-ylmethanamine |
InChI |
InChI=1S/C6H14N2O/c1-9-8-5-6-2-3-7-4-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
BXHNKKFAHKUAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CONCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


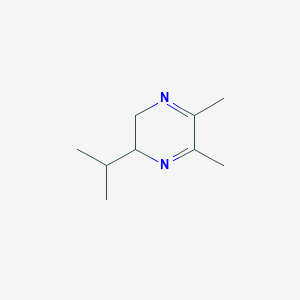
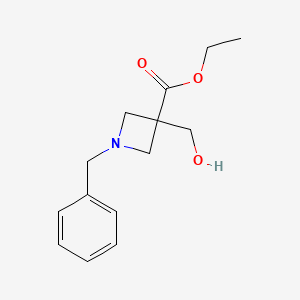
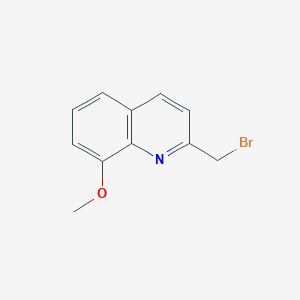

![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
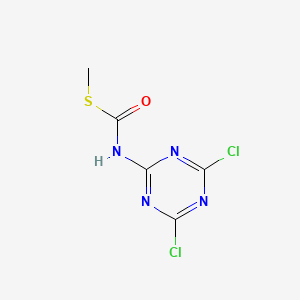
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
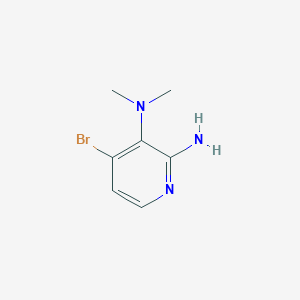
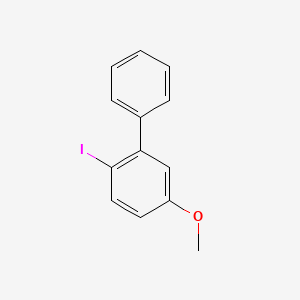
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
